Tert-butyl 2-methoxy-4-nitrophenylcarbamate
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Overview
Description
Tert-butyl 2-methoxy-4-nitrophenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methoxy group, and a nitro group attached to a phenyl ring, which is further linked to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methoxy-4-nitrophenylcarbamate typically involves the reaction of 4-methoxy-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:
4-methoxy-2-nitroaniline+tert-butyl chloroformate→tert-butyl 2-methoxy-4-nitrophenylcarbamate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methoxy-4-nitrophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding phenol and tert-butyl alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 2-amino-4-nitrophenylcarbamate.
Substitution: Various substituted phenylcarbamates.
Hydrolysis: 2-methoxy-4-nitrophenol and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2-methoxy-4-nitrophenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-methoxy-4-nitrophenylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The carbamate moiety can act as a reversible inhibitor of certain enzymes by forming a covalent bond with the active site.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Lacks the methoxy and nitro groups, making it less reactive.
Tert-butyl 2-nitrophenylcarbamate: Similar structure but lacks the methoxy group.
Tert-butyl 4-methoxy-2-nitrophenylcarbamate: Similar structure but with different substitution patterns.
Uniqueness
Tert-butyl 2-methoxy-4-nitrophenylcarbamate is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research.
Properties
IUPAC Name |
tert-butyl N-(2-methoxy-4-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-9-6-5-8(14(16)17)7-10(9)18-4/h5-7H,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIINANFFPCKKMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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